molecular formula C16H12N2O3 B2443807 N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 681170-43-4

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2443807
CAS No.: 681170-43-4
M. Wt: 280.283
InChI Key: VNIAEXNCCKYGLK-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxine ring fused with a carboxamide group and a cyanophenyl substituent, making it a versatile molecule for synthetic and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2-cyanophenylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique combination of a benzodioxine ring and a cyanophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other similar compounds .

Properties

IUPAC Name

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c17-9-11-5-1-2-6-12(11)18-16(19)15-10-20-13-7-3-4-8-14(13)21-15/h1-8,15H,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIAEXNCCKYGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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